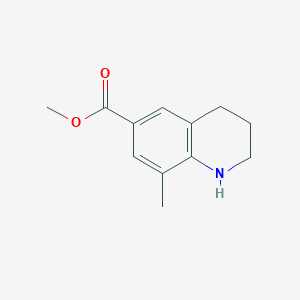

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS No.: 2089256-99-3

Cat. No.: VC4862838

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089256-99-3 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.257 |

| IUPAC Name | methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3 |

| Standard InChI Key | AEOSUHUYLKXMRW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC2=C1NCCC2)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Core Structure and Substitution Patterns

The compound features a tetrahydroquinoline backbone, which consists of a benzene ring fused to a partially saturated pyridine ring. Key substitutions include:

-

Methyl ester group (-COOCH₃) at the 6-position, which enhances lipophilicity and influences reactivity.

-

Methyl group (-CH₃) at the 8-position, contributing to steric effects and electronic modulation.

The molecular formula is inferred as C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated from analogs ). For comparison:

Predicted Physicochemical Properties

Based on structurally related compounds , the following properties are anticipated:

| Property | Value (Predicted) |

|---|---|

| Density | 1.10–1.15 g/cm³ |

| Melting Point | 68–72 °C |

| Boiling Point | 330–340 °C |

| pKa | 2.5–3.0 (carboxylic acid) |

| LogP (Octanol-Water) | 1.5–2.0 |

The methyl group at the 8-position likely increases hydrophobicity compared to the unsubstituted variant, as seen in the ethyl analog’s higher molecular weight and logP .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports exist for the 8-methyl derivative, two plausible pathways can be extrapolated from methods used for analogous compounds:

Pictet-Spengler Cyclization

A starting material such as 4-methylphenethylamine could undergo cyclization with a carbonyl compound (e.g., methyl glyoxylate) under acidic conditions to form the tetrahydroquinoline core. Subsequent esterification or functional group interconversion would introduce the methyl ester .

Friedländer Synthesis

Condensation of 8-methyl-2-aminobenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of a Lewis acid catalyst could yield the quinoline skeleton, followed by selective hydrogenation to saturate the pyridine ring .

Industrial-Scale Production Challenges

-

Regioselectivity: Ensuring methylation occurs exclusively at the 8-position requires careful control of reaction conditions.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) may be needed to achieve >95% purity .

Chemical Reactivity and Functionalization

Key Reaction Types

-

Oxidation: The tetrahydroquinoline core can undergo oxidation to yield fully aromatic quinoline derivatives, potentially useful in medicinal chemistry .

-

Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the methyl ester converts to a carboxylic acid, enabling further derivatization .

-

Electrophilic Substitution: The aromatic ring may undergo nitration or sulfonation at the 5- or 7-positions, guided by the electron-donating methyl group .

Stability Considerations

-

Thermal Stability: Predicted decomposition above 250°C, similar to methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate .

-

Photolability: The conjugated system may necessitate storage in amber containers to prevent UV-induced degradation.

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: The methyl ester serves as a prodrug moiety for carboxylic acid-containing drug candidates.

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the 8-position substituent to optimize target binding .

Material Science

-

Ligand Design: Coordination with transition metals (e.g., Ru, Pd) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume